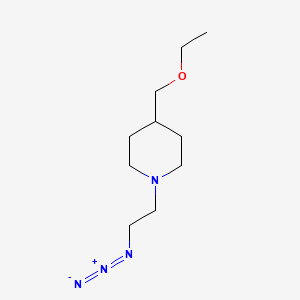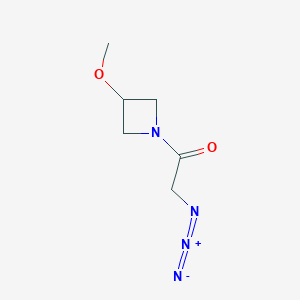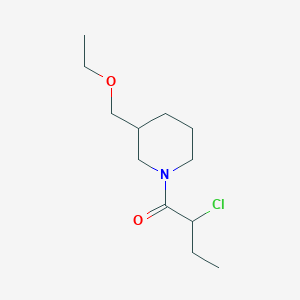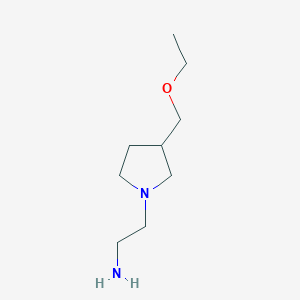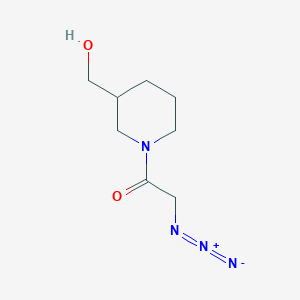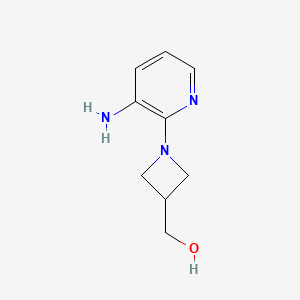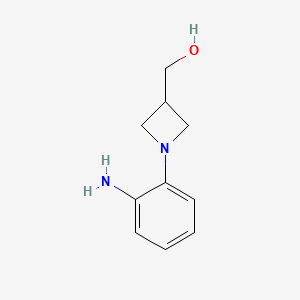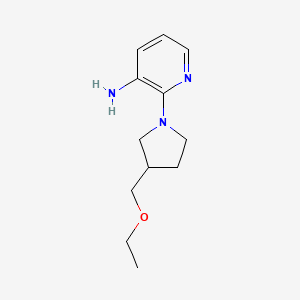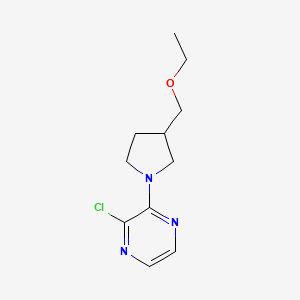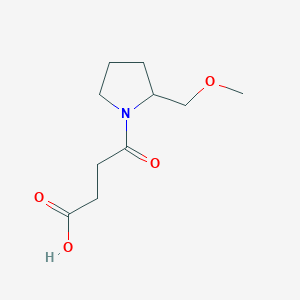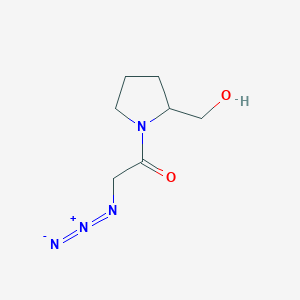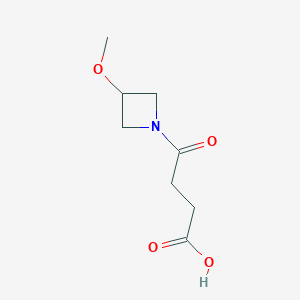
3-(Ethoxymethyl)pyrrolidine-1-carboximidamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Activity
Researchers have developed new series of compounds containing the pyrrolidine moiety that exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The synthesis and evaluation of these compounds, including modifications on the pyrrolidine ring, have shown significant promise in the development of new antibacterial agents. Compounds such as 1-methylcarbapenems with substituted pyrrolidine rings demonstrated notable antibacterial efficacy, highlighting the potential of pyrrolidine derivatives in combating bacterial infections (Kim et al., 2006).
Organic Synthesis and Chemical Reactions
The versatility of pyrrolidine derivatives has been explored in organic synthesis, where they serve as intermediates for the synthesis of complex molecules. For instance, the regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under microwave-mediated, solvent-free conditions has been achieved using ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. These methodologies underscore the importance of pyrrolidine derivatives in facilitating efficient and novel organic transformations (Eynde et al., 2001).
Metal Extraction and Purification
Pyrrolidine derivatives have also found applications in the field of metal extraction and purification. Novel extraction agents based on pyrrolidine structures have been investigated for their efficacy in recovering metals from various solutions. Notably, studies on the solvent extraction of Fe(III) using synthesized pyrrolidine compounds have shown promising results, indicating the potential of these derivatives in the efficient extraction and recovery of metals (Wojciechowska et al., 2019).
Corrosion Inhibition
The application of pyrrolidine derivatives extends into the field of corrosion science, where they have been tested as corrosion inhibitors for steel in acidic solutions. Novel inhibitors based on pyrrolidine structures demonstrated significant efficiency in protecting steel from corrosion, highlighting the potential of these compounds in industrial applications (Bouklah et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
3-(ethoxymethyl)pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-12-6-7-3-4-11(5-7)8(9)10/h7H,2-6H2,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPMFXFQXSVNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



